An In-depth Technical Guide to 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide: Structure, Properties, and Potential Applications
This guide provides a comprehensive technical overview of the novel compound 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide. Given the limited direct literature on this specific molecule, this document synthesizes information from established knowledge on its core functional groups: the N-(4-ethoxyphenyl)acetamide moiety, a well-characterized pharmacophore, and the cyclohexylsulfanyl group, a common lipophilic side chain. This analysis serves as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science.
Molecular Architecture and Structural Elucidation
The chemical structure of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide integrates a phenacetin core with a cyclohexyl sulfide substituent. Phenacetin, or N-(4-ethoxyphenyl)acetamide, is a known analgesic and antipyretic agent[1][2][3][4]. The introduction of the cyclohexylsulfanyl group at the alpha-carbon of the acetamide introduces a bulky, non-polar thioether linkage.
Caption: Chemical structure of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide.
The molecule comprises three key functional groups: an aromatic ether, an amide, and a thioether (sulfide). The amide nitrogen is part of an N-aryl acetamide system, which influences its chemical properties and potential biological interactions[5]. Organic sulfides are characterized by a sulfur atom bonded to two carbon atoms, and their properties can be compared to ethers, though with notable differences in reactivity and physical characteristics[6][7].
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₈H₂₅NO₂S | Based on structural components. |
| Molecular Weight | 319.46 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid. | Similar N-aryl acetamides are typically crystalline solids[1][5]. |
| Melting Point | Expected to be in the range of 100-150 °C. | The parent compound, phenacetin, has a melting point of 134-135 °C[1][8]. The addition of the bulky cyclohexylsulfanyl group may alter the crystal packing and thus the melting point. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, chloroform, and ethyl acetate. | The presence of the large, non-polar cyclohexyl and aryl groups will dominate, leading to low aqueous solubility. Lower aliphatic amines can be water-soluble due to hydrogen bonding, but this effect diminishes with increased molecular weight and hydrophobic character[9]. |
| Odor | Potentially a strong, unpleasant odor. | Volatile sulfides are known for their strong, often unpleasant odors[6][10][11]. |
Proposed Synthesis and Reaction Mechanisms
A plausible synthetic route to 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide would involve a two-step process starting from the readily available N-(4-ethoxyphenyl)acetamide (phenacetin).
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide
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To a solution of N-(4-ethoxyphenyl)acetamide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(4-ethoxyphenyl)acetamide.
Causality: The alpha-carbon of the acetamide is susceptible to halogenation under these conditions. The choice of an anhydrous solvent is critical to prevent hydrolysis of the chlorinating agent.
Step 2: Synthesis of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide
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Dissolve the crude 2-chloro-N-(4-ethoxyphenyl)acetamide (1 equivalent) and cyclohexanethiol (1.1 equivalents) in a polar aprotic solvent such as acetone or acetonitrile.
-
Add a weak base, for instance, potassium carbonate (K₂CO₃) (1.5 equivalents), to the mixture.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the final product. A similar synthetic approach has been utilized for related N-phenyl-2-(phenylsulfanyl)acetamide compounds[12].
Causality: The thiolate anion, generated in situ by the reaction of cyclohexanethiol with the base, acts as a potent nucleophile, displacing the chloride from the alpha-carbon of the acetamide intermediate in an Sₙ2 reaction.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons in the para-substituted ring, a broad singlet for the amide N-H, and complex multiplets for the cyclohexyl ring protons. A key signal would be a singlet for the methylene protons adjacent to the sulfur atom.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the ethoxy carbons, the carbonyl carbon of the amide, the methylene carbon adjacent to the sulfur, and the carbons of the cyclohexyl ring.
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IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-O and C-S stretching vibrations.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.
Potential Biological Activity and Applications
The biological profile of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide is likely to be influenced by both the phenacetin core and the cyclohexylsulfanyl moiety.
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Analgesic and Anti-inflammatory Potential: The N-(4-ethoxyphenyl)acetamide scaffold is a well-established analgesic and antipyretic pharmacophore[2][13]. It is plausible that the title compound may retain some of this activity. Various acetamide derivatives have been investigated for their antioxidant and anti-inflammatory properties[14][15].
-
Antimicrobial and Antifungal Activity: Sulfur-containing compounds, including thioethers and derivatives of N-aryl acetamides, have demonstrated antimicrobial and antifungal activities[16]. The introduction of the cyclohexylsulfanyl group could confer such properties to the molecule.
-
Antimalarial Activity: Aryl amino acetamides have been identified as a promising scaffold for the development of new antimalarial agents[17].
Trustworthiness of Protocols: The described synthetic and analytical methods are standard, well-established procedures in organic chemistry. The self-validating nature of these protocols lies in the use of TLC for reaction monitoring and the comprehensive spectroscopic analysis for structural confirmation of the final product.
Conclusion and Future Directions
This technical guide provides a foundational understanding of the chemical structure, predicted properties, and potential synthesis of 2-(cyclohexylsulfanyl)-N-(4-ethoxyphenyl)acetamide. By leveraging established knowledge of its constituent functional groups, we can project a profile for this novel compound that warrants further experimental investigation. Future research should focus on the successful synthesis and purification of the molecule, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are recommended to explore its potential biological activities, particularly in the areas of analgesia, anti-inflammatory, and antimicrobial applications.
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